

Preliminary Hazard Assessment of 1,1,1-Trinitropropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,1-Trinitropropane

Cat. No.: B15490958

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary hazard assessment of **1,1,1-Trinitropropane** based on available public information and computational predictions. Due to the limited amount of published experimental data for this specific compound, a comprehensive hazard profile with detailed experimental protocols cannot be fully established. This guide is intended for informational purposes for qualified professionals and should not be substituted for a formal risk assessment based on experimental testing.

Introduction

1,1,1-Trinitropropane is a high-energy organic compound that is primarily of interest in materials research.^[1] Its molecular structure, featuring three nitro groups attached to a single carbon atom, suggests significant energetic potential and inherent instability. This document aims to provide a preliminary assessment of the potential hazards associated with **1,1,1-Trinitropropane**, drawing from its known physical and chemical properties, qualitative statements regarding its explosive nature, and computational predictions for its toxicological profile. The information is intended to guide safe handling and experimental design for researchers working with this or structurally related materials.

Physicochemical Properties

A summary of the available physicochemical properties of **1,1,1-Trinitropropane** is presented in Table 1. This data is crucial for understanding its behavior under various experimental

conditions and for predicting its potential for environmental dispersion.

| Property | Value | Source |
|-------------------|--|----------|
| Molecular Formula | C3H5N3O6 | [2] |
| Molecular Weight | 179.09 g/mol | [2] |
| Appearance | Colorless, oily liquid with a pungent odor | [1] |
| Melting Point | -57.7 °C | LookChem |
| Boiling Point | 202.2 °C at 760 mmHg | LookChem |
| Density | 1.538 g/cm ³ | LookChem |
| Flash Point | 78.8 °C | LookChem |
| Vapor Pressure | 0.296 mmHg at 25°C | LookChem |

Explosive Hazard Assessment

While quantitative, experimentally determined explosive properties for **1,1,1-Trinitropropane** are not readily available in the public domain, its chemical structure strongly indicates that it is a primary explosive. The presence of three nitro groups on a single carbon atom, a gem-trinitroalkane moiety, is a well-known explosophore.

Qualitative Assessment:

- **High Explosive and Sensitive:** Sources describe **1,1,1-Trinitropropane** as a "highly explosive and sensitive organic nitro compound".[1] This suggests a high susceptibility to initiation by stimuli such as impact, friction, heat, or electrostatic discharge.
- **Instability and Potential for Detonation:** The compound is noted for its instability and potential for detonation.[1]

Comparison with Analogous Compounds:

The explosive nature of **1,1,1-Trinitropropane** can be inferred by comparison with other well-characterized energetic materials. For instance, Nitroglycerin (1,2,3-trinitroxypropane), although a nitrate ester rather than a nitro compound, is a powerful and sensitive explosive.[3] The high density of nitro groups in **1,1,1-Trinitropropane** suggests a high heat of detonation and the potential for the rapid release of a large volume of gas upon decomposition.

Thermal Stability:

The thermal decomposition of nitroaromatic explosives is a complex process that can be initiated at elevated temperatures.[4] While specific data for **1,1,1-trinitropropane** is unavailable, it is prudent to assume that it will decompose exothermically at elevated temperatures, potentially leading to a runaway reaction.[5] Studies on the thermal decomposition of related compounds like RDX show that decomposition pathways can vary with temperature and pressure.[6]

Due to the lack of specific experimental data, a table of quantitative explosive properties cannot be provided.

Toxicological Hazard Assessment

Experimentally determined toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for **1,1,1-Trinitropropane** are not available in the public literature. Some nitroalkanes are known to be carcinogenic in animal studies.[7] To provide a preliminary assessment of its potential toxicity, a computational prediction was performed using the ProTox-II webserver.[8][9][10][11][12]

Predicted Toxicological Profile (Computational Data):

The following table summarizes the predicted toxicity of **1,1,1-Trinitropropane**. It is crucial to reiterate that these are in silico predictions and require experimental validation.

| Toxicity Endpoint | Predicted Value/Classification | Confidence Score |
|----------------------------|--------------------------------|------------------|
| Predicted LD50 (oral, rat) | 300 mg/kg | High |
| Toxicity Class (oral) | Class 3 (Toxic) | High |
| Hepatotoxicity | Predicted to be hepatotoxic | Moderate |
| Carcinogenicity | Predicted to be carcinogenic | Low |
| Mutagenicity | Predicted to be mutagenic | Moderate |
| Cytotoxicity | Predicted to be cytotoxic | High |

Interpretation of Predicted Data:

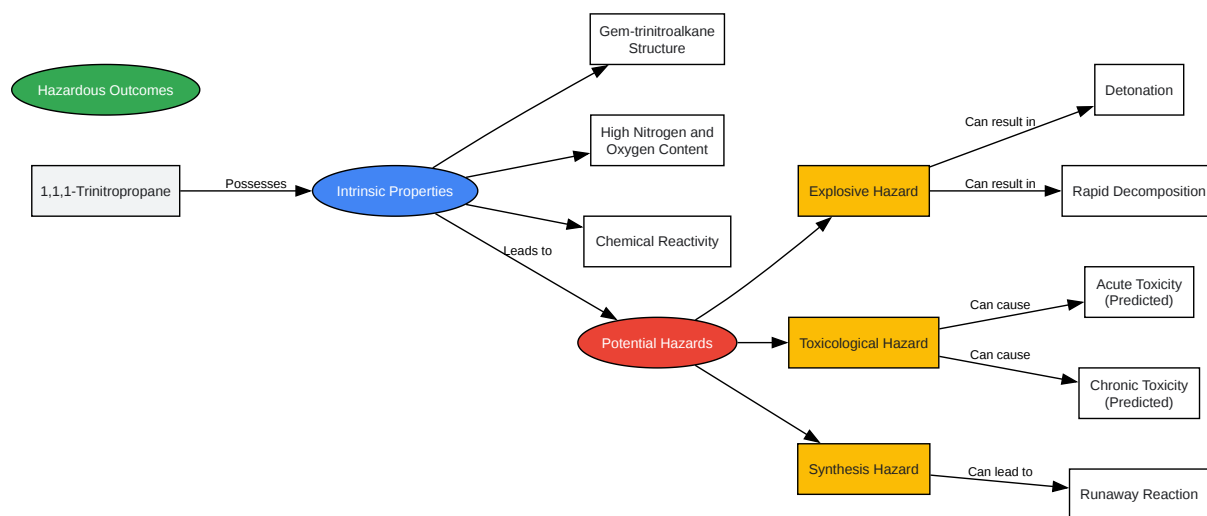
The predicted oral LD50 of 300 mg/kg places **1,1,1-Trinitropropane** in Toxicity Class 3, indicating that it may be toxic if swallowed. The predictions also suggest potential for liver damage (hepatotoxicity), mutagenicity, and cytotoxicity. The low confidence score for carcinogenicity suggests that this prediction is less certain.

Synthesis Hazards

The synthesis of polynitroalkanes can be hazardous.^{[5][13]} While a specific, detailed, and validated experimental protocol for the synthesis of **1,1,1-trinitropropane** is not readily available, related syntheses often involve strong nitrating agents and can have runaway reaction potential.^[14] The reaction of 1,2,3-tribromopropane with silver nitrite has been reported to be violent and lead to pyrolytic decomposition at elevated temperatures.^[15] The synthesis of nitroalkanes can also involve the use of toxic reagents and produce hazardous byproducts.^[16]

Logical Hazard Relationship Diagram

The following diagram illustrates the logical relationships between the intrinsic properties of **1,1,1-Trinitropropane** and the potential hazards associated with its handling and use.



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References

- 1. Sciencemadness Discussion Board - nitroalkane synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 1,1,1-Trinitropropane | C₃H₅N₃O₆ | CID 95077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]

- 5. icheme.org [icheme.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 10. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 11. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [Preliminary Hazard Assessment of 1,1,1-Trinitropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15490958#preliminary-hazard-assessment-of-1-1-1-trinitropropane>]

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